molecular formula C22H30O2S2 B14349101 1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene CAS No. 90301-86-3

1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene

Cat. No.: B14349101
CAS No.: 90301-86-3
M. Wt: 390.6 g/mol
InChI Key: WZROSPDINYYLBS-UHFFFAOYSA-N
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Description

1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene is an organic compound with the molecular formula C22H30S2 It is characterized by the presence of two benzene rings connected by an octane chain with sulfinylmethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene typically involves the reaction of benzyl mercaptan with 1,8-dibromooctane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atoms of the dibromooctane, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl groups can be further oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl groups can be reduced to sulfide groups using reducing agents like lithium aluminum hydride.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro, halogen, or sulfonic acid derivatives on the benzene rings.

Scientific Research Applications

1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene involves its interaction with specific molecular targets. The sulfinyl groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The benzene rings may also participate in π-π interactions with aromatic amino acids, influencing protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Octane-1,8-diylbis(sulfanediylmethylene)]dibenzene: Similar structure but with sulfide groups instead of sulfinyl groups.

    1,1’-[Octane-1,8-diylbis(sulfonylmethylene)]dibenzene: Similar structure but with sulfone groups instead of sulfinyl groups.

Uniqueness

1,1’-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene is unique due to the presence of sulfinyl groups, which provide distinct chemical reactivity and potential biological activity compared to its sulfide and sulfone analogs. The sulfinyl groups offer a balance between the reactivity of sulfides and the stability of sulfones, making this compound versatile for various applications.

Properties

CAS No.

90301-86-3

Molecular Formula

C22H30O2S2

Molecular Weight

390.6 g/mol

IUPAC Name

8-benzylsulfinyloctylsulfinylmethylbenzene

InChI

InChI=1S/C22H30O2S2/c23-25(19-21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-26(24)20-22-15-9-6-10-16-22/h5-10,13-16H,1-4,11-12,17-20H2

InChI Key

WZROSPDINYYLBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CCCCCCCCS(=O)CC2=CC=CC=C2

Origin of Product

United States

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